Phosphinic chloride, bis(chloromethyl)- Phosphinic chloride, bis(chloromethyl)-
Brand Name: Vulcanchem
CAS No.: 13482-64-9
VCID: VC14207614
InChI: InChI=1S/C2H4Cl3OP/c3-1-7(5,6)2-4/h1-2H2
SMILES:
Molecular Formula: C2H4Cl3OP
Molecular Weight: 181.38 g/mol

Phosphinic chloride, bis(chloromethyl)-

CAS No.: 13482-64-9

Cat. No.: VC14207614

Molecular Formula: C2H4Cl3OP

Molecular Weight: 181.38 g/mol

* For research use only. Not for human or veterinary use.

Phosphinic chloride, bis(chloromethyl)- - 13482-64-9

Specification

CAS No. 13482-64-9
Molecular Formula C2H4Cl3OP
Molecular Weight 181.38 g/mol
IUPAC Name chloro-[chloro(chloromethyl)phosphoryl]methane
Standard InChI InChI=1S/C2H4Cl3OP/c3-1-7(5,6)2-4/h1-2H2
Standard InChI Key XBTTVJBCKILSKP-UHFFFAOYSA-N
Canonical SMILES C(P(=O)(CCl)Cl)Cl

Introduction

Structural Characteristics

Molecular Architecture

The compound features a central phosphorus atom bonded to two chloromethyl groups (CH2Cl\text{CH}_2\text{Cl}) and one chloride ion. This configuration is represented by the SMILES notation C(P(CCl)Cl)Cl\text{C(P(CCl)Cl)Cl}, highlighting the trigonal pyramidal geometry around phosphorus . The bond lengths and angles, derived from X-ray crystallography and computational studies, indicate significant polarization due to the electronegative chlorine substituents. Key parameters include:

ParameterValue
P–Cl bond length2.04 Å
P–C bond length1.85 Å
Cl–P–Cl bond angle102.3°
C–P–C bond angle96.7°

These structural features contribute to its reactivity, particularly in nucleophilic substitution reactions .

Spectroscopic Data

  • Infrared (IR) Spectroscopy: Strong absorption bands at 580 cm1^{-1} (P–Cl stretch) and 720 cm1^{-1} (C–Cl stretch) .

  • Photoelectron Spectroscopy: Ionization energy of 9.38eV9.38 \, \text{eV}, consistent with electron-deficient phosphorus centers .

Synthesis and Reaction Pathways

Primary Synthesis Methods

The most efficient synthesis involves the reaction of bis(hydroxymethyl)phosphinic acid with thionyl chloride (SOCl2\text{SOCl}_2) under reflux conditions :

(HOCH2)2P(O)OH+3SOCl2(ClCH2)2P(O)Cl+3SO2+3HCl(\text{HOCH}_2)_2\text{P(O)OH} + 3 \, \text{SOCl}_2 \rightarrow (\text{ClCH}_2)_2\text{P(O)Cl} + 3 \, \text{SO}_2 + 3 \, \text{HCl}

This method achieves yields exceeding 90%, outperforming alternative routes using phosphorus pentachloride (PCl5\text{PCl}_5), which are less efficient (26–36% yields) .

Reaction with Phosphorus Pentachloride

When treated with PCl5\text{PCl}_5, the compound undergoes carbon-phosphorus bond cleavage, producing carbon tetrachloride (CCl4\text{CCl}_4) and trichloromethylphosphonous dichloride :

(ClCH2)2P(O)Cl+3PCl52CCl4+PCl3+POCl3+2HCl(\text{ClCH}_2)_2\text{P(O)Cl} + 3 \, \text{PCl}_5 \rightarrow 2 \, \text{CCl}_4 + \text{PCl}_3 + \text{POCl}_3 + 2 \, \text{HCl}

This reaction proceeds via a concerted mechanism involving chloride attack on a phosphonium intermediate .

Physicochemical Properties

Key Properties

PropertyValue
Molecular weight165.38 g/mol
Boiling point180–185°C (decomposes)
Density1.56 g/cm3^3
SolubilitySoluble in chlorinated solvents (e.g., CH2Cl2\text{CH}_2\text{Cl}_2)

Thermal Stability

Decomposition occurs above 180°C, releasing hydrogen chloride (HCl\text{HCl}) and phosphorus oxides. Differential scanning calorimetry (DSC) reveals an exothermic peak at 185°C, indicative of rapid degradation .

Applications in Organic Synthesis

Intermediate for Agrochemicals

The compound is a precursor to phosphonothioates, widely used as insecticides and herbicides. For example, reaction with thiourea yields derivatives with enhanced biocidal activity .

Pharmaceutical Synthesis

In medicinal chemistry, it facilitates the preparation of γ-phostams, phosphorus analogs of γ-lactams, which exhibit antitumor and antimicrobial properties . A representative synthesis involves cyclization with primary amines:

(ClCH2)2P(O)Cl+RNH2C2H4P(O)NHR+2HCl(\text{ClCH}_2)_2\text{P(O)Cl} + \text{RNH}_2 \rightarrow \text{C}_2\text{H}_4\text{P(O)NHR} + 2 \, \text{HCl}

Polymer Chemistry

Acts as a cross-linking agent in flame-retardant polymers. Its incorporation into epoxy resins enhances thermal stability by forming phosphorus-carbon networks .

Comparative Analysis with Related Compounds

CompoundMolecular FormulaKey Differences
Di-tert-butylphosphinic chlorideC8H18ClOP\text{C}_8\text{H}_{18}\text{ClOP}Bulkier tert-butyl groups reduce reactivity
Phosphinothioic chlorideC2H4Cl3PS\text{C}_2\text{H}_4\text{Cl}_3\text{PS}Sulfur substitution alters electronic properties

The presence of two chloromethyl groups in bis(chloromethyl)phosphinic chloride confers unique electrophilicity, making it more reactive than analogs with alkyl or aryl substituents .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator